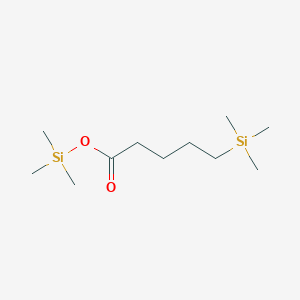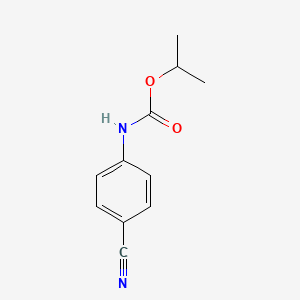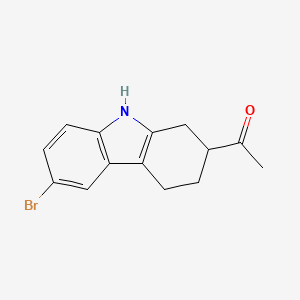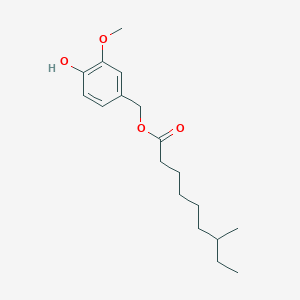
Trimethylsilyl 5-(trimethylsilyl)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl 5-(trimethylsilyl)pentanoate is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a pentanoate backbone. This compound is notable for its chemical inertness and large molecular volume, making it useful in various applications, particularly in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl 5-(trimethylsilyl)pentanoate typically involves the reaction of 5-pentanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product along with the release of hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl 5-(trimethylsilyl)pentanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Trimethylsilyl 5-(trimethylsilyl)pentanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group for carboxylic acids and alcohols during multi-step organic synthesis.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to modify drug properties.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism by which trimethylsilyl 5-(trimethylsilyl)pentanoate exerts its effects involves the formation of stable silicon-oxygen bonds, which enhance the stability and reactivity of the compound. The trimethylsilyl groups act as protecting groups, preventing unwanted side reactions and allowing for selective transformations. The molecular targets and pathways involved include interactions with various functional groups, such as hydroxyl and carboxyl groups, leading to the formation of stable derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride:
Trimethylsilyl trifluoromethanesulfonate: Another reagent for silylation reactions.
Trimethylsilyl acetate: Similar in structure but with an acetate backbone.
Uniqueness
Trimethylsilyl 5-(trimethylsilyl)pentanoate is unique due to its dual trimethylsilyl groups attached to a pentanoate backbone, providing enhanced stability and reactivity compared to other silylating agents. This compound’s ability to act as a versatile protecting group and its applications in various fields make it a valuable tool in both research and industry.
Propriétés
Numéro CAS |
875647-25-9 |
|---|---|
Formule moléculaire |
C11H26O2Si2 |
Poids moléculaire |
246.49 g/mol |
Nom IUPAC |
trimethylsilyl 5-trimethylsilylpentanoate |
InChI |
InChI=1S/C11H26O2Si2/c1-14(2,3)10-8-7-9-11(12)13-15(4,5)6/h7-10H2,1-6H3 |
Clé InChI |
OXWHDJPTIOJADV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCCCC(=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine](/img/structure/B12596163.png)

![2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]-](/img/structure/B12596176.png)

![4-[(2-Oxopropyl)sulfanyl]benzoic acid](/img/structure/B12596183.png)
![4-[Hydroxy(dimethyl)silyl]benzonitrile](/img/structure/B12596188.png)
![[(1R,7S)-9-oxo-8-azabicyclo[5.2.0]nonan-8-yl]methyl butanoate](/img/structure/B12596196.png)
![5-[(1-Propyl-1H-benzimidazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12596197.png)
![4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile](/img/structure/B12596199.png)

![5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B12596221.png)
![3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic Acid](/img/structure/B12596229.png)

